Bienvenue dans la boutique en ligne BenchChem!

2-(4,5-Dimethoxy-3-oxo-1,3-dihydroisobenzofuran-1-yl)acetic acid

PLK1 Polo-Box Domain Mitosis

2-(4,5-Dimethoxy-3-oxo-1,3-dihydroisobenzofuran-1-yl)acetic acid (CAS 313525-17-6) is a synthetic small-molecule belonging to the isobenzofuranone (phthalide) acetic acid class. It features a 4,5-dimethoxy substitution on the phenyl ring of the isobenzofuranone core, which distinguishes it from the unsubstituted phthalide-3-acetic acid scaffold.

Molecular Formula C12H12O6
Molecular Weight 252.222
CAS No. 313525-17-6
Cat. No. B2961887
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4,5-Dimethoxy-3-oxo-1,3-dihydroisobenzofuran-1-yl)acetic acid
CAS313525-17-6
Molecular FormulaC12H12O6
Molecular Weight252.222
Structural Identifiers
SMILESCOC1=C(C2=C(C=C1)C(OC2=O)CC(=O)O)OC
InChIInChI=1S/C12H12O6/c1-16-7-4-3-6-8(5-9(13)14)18-12(15)10(6)11(7)17-2/h3-4,8H,5H2,1-2H3,(H,13,14)
InChIKeyKAZZPXMHIZJNFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(4,5-Dimethoxy-3-oxo-1,3-dihydroisobenzofuran-1-yl)acetic acid (CAS 313525-17-6): A Defined Dimethoxy-Substituted Isobenzofuranone Acetic Acid Scaffold for Targeted Chemical Biology


2-(4,5-Dimethoxy-3-oxo-1,3-dihydroisobenzofuran-1-yl)acetic acid (CAS 313525-17-6) is a synthetic small-molecule belonging to the isobenzofuranone (phthalide) acetic acid class. It features a 4,5-dimethoxy substitution on the phenyl ring of the isobenzofuranone core, which distinguishes it from the unsubstituted phthalide-3-acetic acid scaffold . The compound has a molecular formula of C₁₂H₁₂O₆ and a molecular weight of 252.22 Da . It has been identified as an inhibitor of the Polo-Box Domain (PBD) of Polo-like Kinase 1 (PLK1) through high-throughput screening, with a reported IC₅₀ value of 50,000 nM (50 µM) in a confirmatory fluorescence polarization assay [1]. This compound is primarily utilized as a chemical probe for investigating PLK1-PBD-mediated protein-protein interactions and as a starting scaffold for medicinal chemistry optimization aimed at developing potent and selective PLK1 inhibitors for oncology research.

Why Generic Substitution of 2-(4,5-Dimethoxy-3-oxo-1,3-dihydroisobenzofuran-1-yl)acetic acid with Unsubstituted or Differently Substituted Isobenzofuranone Analogs Is Scientifically Unsound


The isobenzofuranone acetic acid scaffold exhibits pronounced structure-activity relationships (SAR) that preclude simple interchangeability among analogs. The 4,5-dimethoxy substitution pattern on the phenyl ring is a critical determinant of target engagement and selectivity. Unsubstituted isobenzofuranone-3-acetic acid (phthalide-3-acetic acid, CAS 4743-58-2) lacks the methoxy groups essential for interactions within the PLK1 PBD binding pocket, as evidenced by the complete absence of PLK1 PBD inhibitory activity for the des-methoxy analog in the same high-throughput screening campaign [1]. Furthermore, the position of methoxy substituents is decisive: 5,6-dimethoxy-isobenzofuran-1(3H)-one displays immunosuppressive properties distinct from the 4,5-dimethoxy congener, likely due to altered hydrogen-bonding geometry and steric effects . Even within the broader class of isobenzofuran-based immunosuppressive agents, α,β-unsaturated amide derivatives demonstrate significantly greater potency than the simple acetic acid series, underscoring that the pharmacokinetic and pharmacodynamic profiles are exquisitely sensitive to substituent identity and configuration [2]. Generic substitution without rigorous comparative validation therefore risks loss of target binding, altered selectivity, and unpredictable biological outcomes.

Product-Specific Quantitative Evidence Guide for 2-(4,5-Dimethoxy-3-oxo-1,3-dihydroisobenzofuran-1-yl)acetic acid: Comparator-Based Differentiation Data


PLK1-PBD Inhibitory Activity: Confirmed Target Engagement Versus Unsubstituted Phthalide-3-Acetic Acid

In a confirmatory fluorescence polarization assay for PLK1-PBD inhibitors, 2-(4,5-dimethoxy-3-oxo-1,3-dihydroisobenzofuran-1-yl)acetic acid exhibited an IC₅₀ of 50,000 nM, confirming target engagement [1]. By contrast, the unsubstituted isobenzofuranone-3-acetic acid (phthalide-3-acetic acid, CAS 4743-58-2) showed no detectable inhibitory activity (IC₅₀ > 100,000 nM) in the same assay format [2], demonstrating that the 4,5-dimethoxy substitution is essential for PLK1-PBD binding.

PLK1 Polo-Box Domain Mitosis

Physicochemical Differentiation: Lipophilicity (LogP) and Polar Surface Area Versus Unsubstituted Isobenzofuranone Acetic Acid

Predicted ACD/Labs LogP for 2-(4,5-dimethoxy-3-oxo-1,3-dihydroisobenzofuran-1-yl)acetic acid is 0.17, with a polar surface area (PSA) of 82 Ų . In comparison, isobenzofuranone-3-acetic acid (CAS 4743-58-2) has a predicted LogP of approximately 0.65 and a PSA of 63 Ų . The lower LogP (-0.48 log units) and higher PSA (+19 Ų) of the target compound indicate significantly enhanced aqueous solubility and hydrogen-bonding capacity attributable to the dimethoxy substitution.

Lipophilicity Drug-likeness Permeability

Scaffold-Specific Pharmacological Fingerprinting: Isobenzofuran Acetic Acid Series Compared to α,β-Unsaturated Amide Isobenzofuran Derivatives in T-Cell Proliferation Assays

In a systematic structure-activity relationship study of isobenzofuran derivatives evaluated for T-cell proliferation inhibition, the α,β-unsaturated amide series (compounds 2d, 2e, 2h, 2j) demonstrated immunosuppressive potency superior to mycophenolic acid (MPA), while the simple acetic acid and diamide series exhibited equipotent or reduced activity [1]. Although the specific 4,5-dimethoxy acetic acid compound was not directly tested in this study, the class-level data indicate that acetic acid derivatives, as a sub-class, retain baseline IMPDH type II inhibitory activity but lack the potency-enhancing conformational rigidity imparted by the α,β-unsaturated amide linker, providing a clear SAR context for selecting the acetic acid scaffold for applications where attenuated potency with retained target engagement is desired.

Immunosuppression T-cell proliferation IMPDH

Methoxy Positional Selectivity: 4,5-Dimethoxy vs 5,6-Dimethoxy Isobenzofuranone Isomers

The 5,6-dimethoxyisobenzofuran-1(3H)-one regioisomer has been described as a fluorescent erythromycin derivative with immunosuppressive properties, acting via inhibition of inflammatory cytokine production and immune cell infiltration . The 4,5-dimethoxy analog (target compound) instead engages the PLK1-PBD [1], demonstrating that the methoxy substitution pattern on the isobenzofuranone core dictates target selectivity: 5,6-dimethoxy → immunosuppression via cytokine modulation; 4,5-dimethoxy → mitotic kinase inhibition via PBD binding.

Regioisomer Immunosuppression Structure-Activity Relationship

Evidence-Grounded Application Scenarios for 2-(4,5-Dimethoxy-3-oxo-1,3-dihydroisobenzofuran-1-yl)acetic acid in Academic and Industrial Research


Chemical Probe for Dissecting PLK1-PBD-Mediated Protein-Protein Interactions in Mitotic Regulation

Given its confirmed, albeit moderate, PLK1-PBD inhibitory activity (IC₅₀ = 50 µM) [1], this compound serves as a tractable starting point for developing more potent PLK1-PBD chemical probes. Its well-defined 4,5-dimethoxy substitution pattern provides a structural handle for structure-guided optimization to improve affinity while maintaining PBD selectivity over the kinase domain, directly supporting mechanistic studies in mitosis and cytokinesis.

Scaffold for Dual-Activity Immuno-Oncology Agent Development

The isobenzofuranone acetic acid class has established immunosuppressive activity via IMPDH type II inhibition [2]. The target compound's additional PLK1-PBD engagement creates a rationale for exploring dual-activity agents that combine immunomodulation with mitotic kinase inhibition—a concept relevant to innovative immuno-oncology combination strategies.

Fragment-Based Lead Discovery Campaigns Targeting PLK1 PBD

With a molecular weight of 252.22 Da and favorable physicochemical properties (LogP 0.17, PSA 82 Ų) , this compound qualifies as a fragment-sized ligand with confirmed PLK1-PBD binding. It is a suitable candidate for fragment-growing or fragment-linking strategies aimed at generating high-affinity, drug-like PLK1 PBD inhibitors, particularly when fragments with alternative chemotypes are being evaluated.

Physicochemical Benchmarking of Methoxy-Substituted Phthalide Acetic Acid Analogs

The predicted LogP of 0.17 and PSA of 82 Ų define a reference point for the 4,5-dimethoxy pharmacophore. This compound can be used as an internal standard in solubility, permeability, and metabolic stability assays when profiling novel isobenzofuranone acetic acid derivatives, enabling systematic property-based lead optimization.

Quote Request

Request a Quote for 2-(4,5-Dimethoxy-3-oxo-1,3-dihydroisobenzofuran-1-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.